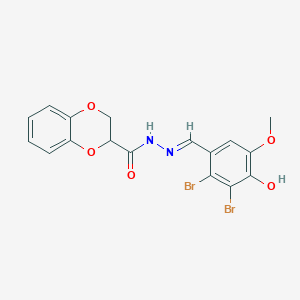
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as CMQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which has led to further research into its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to induce apoptosis by activating the caspase pathway. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. In neurodegenerative diseases, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have neuroprotective effects, including the inhibition of amyloid-beta plaque formation and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, including:
1. Further studies to elucidate the mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods for 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one to improve yield and purity.
3. Investigation of the potential of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Development of novel 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one derivatives with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a promising compound that has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel derivatives.
Synthesemethoden
The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-16-6-5-10(12(16)18)17-7-15-9-4-2-3-8(14)11(9)13(17)19/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOUOLVCTSWECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=NC3=C(C2=O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)